N-Hydroxy-pentanamidine

Prodrug design Oral bioavailability Amidoxime pharmacokinetics

N-Hydroxy-pentanamidine (systematically N'-hydroxypentanimidamide, also abbreviated HPIA; CAS 67015-06-9) is a simple aliphatic amidoxime with molecular formula C5H12N2O and molecular weight 116.16 g/mol. Its structure comprises a five-carbon alkyl chain terminating in an N-hydroxyamidine (amidoxime) functional group [–C(=NOH)NH2], placing it within the broader class of N-hydroxylated amidines that serve as bioisosteres of hydroxamic acids and as prodrugs of strongly basic amidines.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
Cat. No. B12362460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-pentanamidine
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCCC(=NO)N
InChIInChI=1S/C5H12N2O/c1-2-3-4-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7)
InChIKeyRRNLVICCUZTJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-pentanamidine (CAS 67015-06-9): A C5 Aliphatic Amidoxime Building Block for Prodrug Design, HDAC Inhibition, and Heterocycle Synthesis


N-Hydroxy-pentanamidine (systematically N'-hydroxypentanimidamide, also abbreviated HPIA; CAS 67015-06-9) is a simple aliphatic amidoxime with molecular formula C5H12N2O and molecular weight 116.16 g/mol . Its structure comprises a five-carbon alkyl chain terminating in an N-hydroxyamidine (amidoxime) functional group [–C(=NOH)NH2], placing it within the broader class of N-hydroxylated amidines that serve as bioisosteres of hydroxamic acids and as prodrugs of strongly basic amidines [1]. With a predicted logP of 1.62, a melting point of 27 °C, and a boiling point of 176.7 °C, this compound occupies a physicochemical niche distinct from both its parent amidine (pentanamidine/valeramidine) and its hydroxamic acid regioisomer (valerohydroxamic acid), making it a structurally specific choice for research applications requiring the amidoxime pharmacophore . The compound carries a patent footprint of 291 associated filings, indicating substantial industrial interest in amidoxime-containing scaffolds [2].

Why N-Hydroxy-pentanamidine Cannot Be Replaced by Generic Amidoximes, Hydroxamic Acids, or the Parent Amidine in Research and Development


The amidoxime functional group of N-Hydroxy-pentanamidine confers a unique combination of physicochemical and pharmacological properties that are not preserved when substituting the parent amidine pentanamidine, the hydroxamic acid regioisomer valerohydroxamic acid, or shorter-chain amidoximes such as acetamidoxime. The N-hydroxylation reduces amidine basicity by approximately 3–4 pKa units, enabling gastrointestinal absorption and oral bioavailability that the strongly basic parent amidine cannot achieve—the foundational principle behind the amidoxime prodrug strategy [1]. Conversely, substitution with a hydroxamic acid (e.g., valerohydroxamic acid) alters the zinc-chelating geometry and acid dissociation behavior (pKa ~9.50 for hydroxamic acid vs. amidoxime pKa2 ~13.2), yielding a different metalloenzyme inhibition profile and different synthetic derivatization pathways [2]. The C5 chain length further distinguishes N-Hydroxy-pentanamidine from shorter aliphatic amidoximes, as chain length directly modulates potency against polyamine deacetylase and HDAC enzymes [3]. The quantitative evidence below demonstrates why these structural differences translate into measurable performance gaps that affect procurement decisions in prodrug development, epigenetic drug discovery, and heterocyclic synthesis programs.

Quantitative Differentiation Evidence for N-Hydroxy-pentanamidine vs. Closest Analogs: A Procurement-Relevant Comparison Guide


Basicity Reduction vs. Parent Amidine Pentanamidine: Enabling Oral Prodrug Bioavailability

N-Hydroxy-pentanamidine exhibits substantially reduced basicity compared to its parent amidine, pentanamidine (valeramidine, CAS 109-51-3), a property that is critical for oral prodrug applications. The amidoxime functional group lowers the conjugate acid pKa from the ~11–12 range characteristic of alkylamidines to approximately 5.8–7.5 for the protonated oxime nitrogen [1]. This reduction of roughly 3–4 pKa units means that at physiological pH (7.4), the amidoxime exists predominantly in its neutral, membrane-permeable form, whereas the parent amidine remains >99% protonated and impermeant [2]. The prodrug principle, established by Clement and validated clinically with ximelagatran (an amidoxime prodrug of the thrombin inhibitor melagatran), demonstrates that this basicity differential is the mechanistic basis for converting non-oral amidines into orally bioavailable therapeutic agents [3]. Note: quantitative pKa data below are from acetamidoxime as the closest experimentally characterized aliphatic surrogate; direct experimental pKa data for N-Hydroxy-pentanamidine itself are limited to a predicted value of 7.48±0.69.

Prodrug design Oral bioavailability Amidoxime pharmacokinetics Gastrointestinal absorption

Amidoxime Zinc-Binding Group vs. Hydroxamate: Differentiated HDAC Inhibition Potency and Selectivity Profile

N-Hydroxy-pentanamidine contains the amidoxime zinc-binding group (ZBG), which functions as a bioisostere of the hydroxamic acid ZBG found in approved HDAC inhibitors such as vorinostat (SAHA). Jiao et al. (2016) demonstrated that synthetic amidoximes exhibit submicromolar HDAC inhibitory activity with 'noteworthy enhancement compared with hydroxamates' [1]. The mechanistic basis is that the amidoxime group chelates the catalytic Zn²⁺ ion in HDAC active sites through its oxime oxygen and amino nitrogen atoms, forming a distinct coordination geometry from the (O,O)-chelation of hydroxamates [1]. This geometric difference can translate into altered isoform selectivity—a critical factor in HDAC drug discovery where pan-inhibition leads to dose-limiting toxicities. For N-Hydroxy-pentanamidine specifically, the C5 aliphatic chain provides a minimal scaffold for probing amidoxime–HDAC interactions without the confounding effects of aromatic or bulky substituents, making it a valuable reference compound for ZBG SAR studies [2].

HDAC inhibitor Epigenetic drug discovery Zinc-binding group Amidoxime bioisostere

C5 Aliphatic Chain Length: Optimal APAH Inhibitory Potency vs. Shorter and Longer Homologs

The five-carbon backbone of N-Hydroxy-pentanamidine matches the optimal chain length for inhibiting acetylpolyamine amidohydrolase (APAH), a zinc-dependent polyamine deacetylase structurally related to human HDACs. In the systematic study by Decroos, Bowman, and Christianson (2015), a series of amino-N-hydroxypentanamide compounds with varying chain lengths were evaluated against APAH and human HDAC8 [1]. Compound 6 (the hydroxamate analogue of N-acetylcadaverine, C5 chain) was the most potent APAH inhibitor with an IC50 of 68 nM, while compound 4 (C5 chain, hydroxamate analogue of acetylputrescine) gave an IC50 of 170 nM. The shorter-chain compound 5 (C4 chain) showed diminished potency at IC50 = 130 nM, and the longer-chain compound 7 (C8 chain) yielded IC50 = 150 nM, confirming a biphasic chain-length dependence with optimal activity at C5 [1]. Although these data are from hydroxamic acid analogs rather than amidoximes directly, the chain-length SAR principle is expected to translate to amidoxime zinc-binding groups, positioning N-Hydroxy-pentanamidine's C5 scaffold as the optimal backbone length for this target class [2].

Polyamine deacetylase APAH inhibitor Chain-length SAR Acetylpolyamine amidohydrolase

Amidoxime vs. Hydroxamic Acid Functional Group: Differentiated pKa, Metal Coordination, and Derivatization Chemistry

N-Hydroxy-pentanamidine (amidoxime, C5H12N2O, MW 116.16) and valerohydroxamic acid (N-hydroxypentanamide, CAS 4312-92-9, C5H11NO2, MW 117.15) share the same carbon count and nearly identical molecular weights but differ fundamentally in their functional group chemistry [1]. The amidoxime group [–C(=NOH)NH2] exhibits an experimental pKa2 (OH deprotonation) of 13.21 for acetamidoxime, while valerohydroxamic acid [–C(=O)NHOH] has a measured pKa of 9.50 ± 0.01 [2][3]. This ~3.7 pKa unit difference means that at physiological pH, the amidoxime hydroxyl remains predominantly protonated while the hydroxamic acid is substantially deprotonated, leading to different speciation, metal-binding behavior, and membrane permeability [2]. Furthermore, the amidoxime coordinates Zn²⁺ through its oxime oxygen and amino nitrogen (N,O-chelation), whereas the hydroxamic acid coordinates through its carbonyl oxygen and hydroxyl oxygen (O,O-chelation), generating different coordination geometries that can yield differential metalloenzyme inhibition profiles [4][5]. Synthetically, the amidoxime serves as a precursor to 1,2,4-oxadiazoles via cyclodehydration, a pathway unavailable to hydroxamic acids, providing an additional dimension of chemical diversification .

Amidoxime vs hydroxamic acid Functional group selectivity Zinc chelation geometry pKa differentiation

Lipophilicity Advantage: Predicted LogP Differential Enables Membrane Permeability vs. Parent Amidine

N-Hydroxy-pentanamidine exhibits a significantly higher predicted octanol–water partition coefficient (logP) compared to its parent amidine, pentanamidine, a critical parameter governing passive membrane permeability and oral absorption. The predicted logP of N-Hydroxy-pentanamidine is 1.62 (ChemSrc) , while pentanamidine (valeramidine, CAS 109-51-3) has an ACD/LogP of 0.295 . This represents an approximately 5.5-fold increase in octanol–water partitioning, corresponding to roughly 1.3 log units. The underlying mechanism is the introduction of the N-hydroxy oxygen, which reduces the basicity of the amidine nitrogen and increases overall lipophilicity by attenuating the cationic character at physiological pH [1]. This logP shift is consistent with the broader amidoxime prodrug design strategy: the increased lipophilicity of N-Hydroxy-pentanamidine (logP 1.62) places it within the favorable range for gastrointestinal absorption (logP 1–3) while the parent pentanamidine (logP 0.295) falls below the typically desirable window for passive membrane transit [1][2].

Lipophilicity LogP Membrane permeability Drug-likeness Physicochemical profiling

Procurement-Driven Application Scenarios for N-Hydroxy-pentanamidine: Where the Quantitative Evidence Directs Optimal Use


Amidoxime Prodrug Design and Oral Bioavailability Optimization Programs

Research teams developing oral prodrugs of amidine-containing drug candidates should procure N-Hydroxy-pentanamidine as a model aliphatic amidoxime to establish baseline pharmacokinetic parameters. The quantitative basicity reduction (ΔpKa ≈ 3–4 units vs. parent amidine, as evidenced by acetamidoxime pKa1 = 5.78 [1]) and logP enhancement (1.62 vs. 0.295 for pentanamidine [2]) provide a measurable framework for predicting oral absorption. The prodrug principle validated by Clement for pentamidine and ximelagatran demonstrates that N-hydroxylation of amidines enables GI absorption followed by enzymatic N-reduction to the active amidine in vivo [3]. N-Hydroxy-pentanamidine serves as the minimal C5 scaffold for establishing structure–permeability relationships without the confounding influence of aromatic substituents present in benzamidoxime.

HDAC and Polyamine Deacetylase Inhibitor Lead Discovery with Non-Hydroxamate Zinc-Binding Groups

Medicinal chemistry groups pursuing differentiated HDAC or APAH inhibitors should select N-Hydroxy-pentanamidine for its amidoxime zinc-binding group, which offers a chelation geometry (N,O) distinct from traditional hydroxamates (O,O) [1]. Jiao et al. demonstrated that amidoximes achieve submicromolar HDAC inhibition with enhanced potency compared to matched hydroxamates, and the C5 chain length of N-Hydroxy-pentanamidine corresponds to the optimal APAH potency window (IC50 = 68–170 nM for C5 hydroxamate analogs) [2][3]. This compound is particularly suited for fragment-based or scaffold-hopping approaches where the amidoxime ZBG is elaborated with varied capping groups, as its minimal aliphatic structure avoids steric or electronic bias while providing clean SAR interpretation.

1,2,4-Oxadiazole Heterocycle Synthesis via Amidoxime Cyclodehydration

Synthetic chemistry laboratories requiring a C5 aliphatic amidoxime building block for 1,2,4-oxadiazole construction should procure N-Hydroxy-pentanamidine specifically. The amidoxime functional group undergoes cyclodehydration with carboxylic acid derivatives (acid chlorides, anhydrides, or activated esters) to form 1,2,4-oxadiazoles—a privileged heterocycle in medicinal chemistry found in muscarinic agonists, sphingosine-1-phosphate receptor modulators, and metabotropic glutamate receptor ligands [1]. The C5 alkyl chain provides a hydrophobic vector for subsequent diversification. Unlike valerohydroxamic acid (which cannot form oxadiazoles via the same mechanism), N-Hydroxy-pentanamidine's amidoxime group is the requisite synthon for this transformation [2]. The compound's 291 associated patents underscore the industrial relevance of amidoxime-derived heterocycles [3].

Metal-Chelating Ligand Development for Coordination Chemistry and Uranium Sequestration Research

Groups investigating amidoxime-functionalized materials for metal ion sequestration—particularly uranium recovery from seawater—should employ N-Hydroxy-pentanamidine as a soluble, low-molecular-weight surrogate for poly(acrylamidoxime) adsorbents. The amidoxime group's metal-chelating properties have been quantitatively characterized: benzamidoxime binds UO₂²⁺ with log K₁ = 12.4 [1]. The experimentally determined pKa values of aliphatic amidoximes (acetamidoxime pKa₂ = 13.21) establish the pH-dependent speciation that governs metal-binding efficacy [2]. N-Hydroxy-pentanamidine's C5 chain provides a tractable model for studying amidoxime–metal coordination equilibria in homogeneous solution, enabling spectroscopic and potentiometric characterization that would be obscured in polymeric systems. The compound's use as a computational benchmark for predicting pKa values of uncharacterized amidoxime ligands further supports its procurement for method development in chelation chemistry [2].

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